molecular formula C22H33BO3Si B14900270 tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane

Cat. No.: B14900270
M. Wt: 384.4 g/mol
InChI Key: LFKXHXDOFWBTIX-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane is a chemical compound with the molecular formula C18H35BO3Si. It is known for its unique structure, which includes a tert-butyl group, dimethylsilyl group, and a dioxaborolane moiety attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The synthesis proceeds through three steps, including the formation of intermediate compounds and the final coupling reaction to introduce the dioxaborolane and naphthalene moieties .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the naphthalene ring, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce boron-containing groups into molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane involves its interaction with molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with specific biomolecules, allowing it to act as a probe or inhibitor in biological systems. The compound’s unique structure enables it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
  • tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
  • tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Uniqueness

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)oxy)silane is unique due to its combination of a naphthalene ring with a dioxaborolane moiety and a tert-butyl-dimethylsilyl group. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C22H33BO3Si

Molecular Weight

384.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxysilane

InChI

InChI=1S/C22H33BO3Si/c1-20(2,3)27(8,9)24-17-14-16-12-10-11-13-18(16)19(15-17)23-25-21(4,5)22(6,7)26-23/h10-15H,1-9H3

InChI Key

LFKXHXDOFWBTIX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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